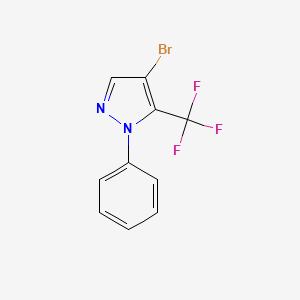
4-cyclopropyl-3-(1-((3-methoxyphenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-cyclopropyl-3-(1-((3-methoxyphenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C18H24N4O4S and its molecular weight is 392.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
The compound 4-cyclopropyl-3-(1-((3-methoxyphenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one, like its analogs, is involved in the synthesis and evaluation of antimicrobial activities. For instance, novel 1,2,4-triazole derivatives have been synthesized and screened for their antimicrobial properties, showing moderate to good activities against various microorganisms. This indicates the potential application of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Polymorphism and Process Development
Polymorphism, which refers to the ability of a substance to exist in more than one form or crystal structure, is crucial in the pharmaceutical industry, affecting the drug's properties and efficacy. Research on controlling polymorphism of compounds like ASP3026, which has similar structural motifs to the compound , helps in the design of solid formulations by selecting the most stable polymorph. Understanding the influence of crystallization process parameters on nucleation offers insights into process development for pharmaceuticals (Takeguchi et al., 2015).
Molecular Docking and Enzyme Inhibition
Molecular docking studies are significant for understanding how these compounds interact with biological targets. Benzimidazole derivatives containing 1,2,4-triazole as EGFR inhibitors have undergone molecular docking studies to evaluate their anti-cancer properties. Such studies reveal the mechanism behind their anti-cancer properties and how these compounds can be further optimized for therapeutic use (Karayel, 2021).
Enzyme Inhibitory Activities
Compounds structurally related to this compound have been synthesized and evaluated for their inhibitory potential against various enzymes, such as carbonic anhydrases and cholinesterases. These activities are essential for developing new therapeutic agents for conditions like glaucoma and Alzheimer's disease. The specificity and efficacy of enzyme inhibition by these compounds highlight their potential in medicinal chemistry (Alafeefy et al., 2015).
properties
IUPAC Name |
4-cyclopropyl-5-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-20-18(23)22(14-6-7-14)17(19-20)13-8-10-21(11-9-13)27(24,25)16-5-3-4-15(12-16)26-2/h3-5,12-14H,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYLAJHEMUBWJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)OC)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

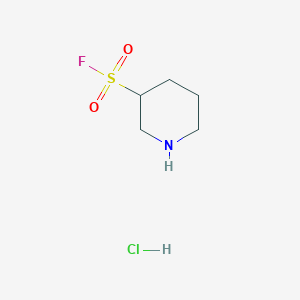
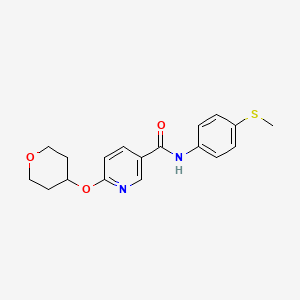
![Ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate](/img/structure/B2479490.png)
![[6-(3-Methoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2479491.png)
![5-bromo-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B2479492.png)
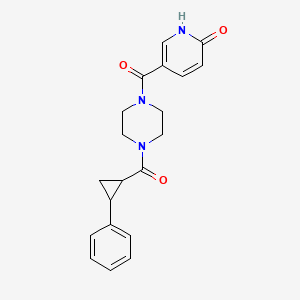
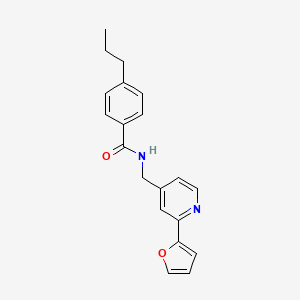
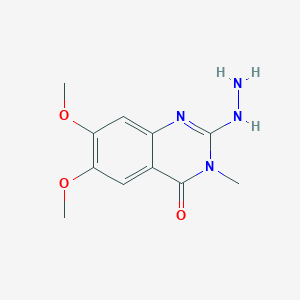
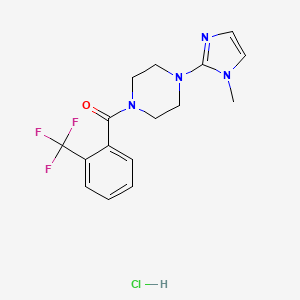
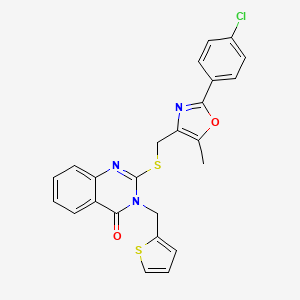

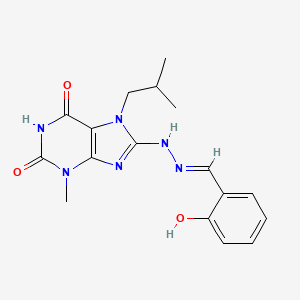
![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2479506.png)
